

Application Notes and Protocols: 2,5-Dimethylhex-3-ene in Organic Synthesis

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Compound of Interest

Compound Name: 2,5-Dimethylhex-3-ene

Cat. No.: B14006228

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These application notes provide a detailed overview of the utility of **2,5-dimethylhex-3-ene** as a versatile starting material in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of key intermediates and target molecules.

Introduction

2,5-Dimethylhex-3-ene, a symmetrically substituted alkene, serves as a valuable precursor in a variety of organic transformations. Its structure allows for the stereoselective synthesis of various functionalized compounds. This document details its application in stereoselective reduction for its synthesis, ozonolysis for the formation of carbonyl compounds, and epoxidation to produce the corresponding epoxide, a versatile synthetic intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of cis- and trans-**2,5-dimethylhex-3-ene** is provided below for reference.

Property	(Z)-2,5-Dimethylhex-3-ene	(E)-2,5-Dimethylhex-3-ene
Molecular Formula	C ₈ H ₁₆	C ₈ H ₁₆
Molecular Weight	112.21 g/mol	112.21 g/mol
CAS Number	10557-44-5[1]	692-70-6
Boiling Point	98.7 °C	Not specified
Density	0.706 g/cm ³	Not specified

Key Synthetic Applications and Protocols

Stereoselective Synthesis of (Z)-2,5-Dimethylhex-3-ene

The *cis*-isomer of **2,5-dimethylhex-3-ene** is readily synthesized by the partial hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne, using a poisoned catalyst such as Lindlar's catalyst. This method ensures a syn-addition of hydrogen, leading to the exclusive formation of the (Z)-alkene.

Experimental Protocol: Synthesis of (Z)-2,5-Dimethylhex-3-ene

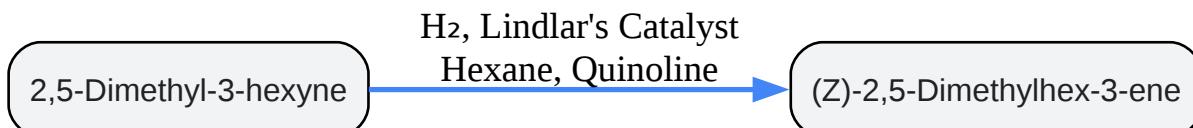
Materials:

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles
2,5-Dimethyl-3-hexyne	110.20	11.0 g	0.10
Lindlar's Catalyst (5% Pd on CaCO ₃)	-	0.55 g	-
Quinoline	129.16	2-3 drops	-
Hexane (anhydrous)	-	100 mL	-
Hydrogen gas (H ₂)	2.02	As needed	-

Procedure:

- In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon inlet, dissolve 2,5-dimethyl-3-hexyne (11.0 g, 0.10 mol) in anhydrous hexane (100 mL).
- Add Lindlar's catalyst (0.55 g) and quinoline (2-3 drops) to the solution.
- Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with fresh hexane.
- Remove the solvent from the filtrate under reduced pressure to yield **(Z)-2,5-dimethylhex-3-ene**.

Expected Yield: High (typically >95%)



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Caption: Synthesis of **(Z)-2,5-Dimethylhex-3-ene**.

Ozonolysis of 2,5-Dimethylhex-3-ene to Isobutyraldehyde

The ozonolysis of **2,5-dimethylhex-3-ene** provides a direct route to isobutyraldehyde, a valuable building block in organic synthesis. The symmetrical nature of the starting alkene

simplifies the product profile, leading to a single carbonyl compound. A reductive workup is employed to obtain the aldehyde.

Experimental Protocol: Ozonolysis of (Z)-2,5-Dimethylhex-3-ene

Materials:

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles
(Z)-2,5-Dimethylhex-3-ene	112.21	11.2 g	0.10
Dichloromethane (DCM, dry)	-	200 mL	-
Ozone (O ₃)	48.00	As needed	-
Dimethyl sulfide (DMS)	62.13	9.3 g (12.5 mL)	0.15

Procedure:

- Dissolve (Z)-2,5-dimethylhex-3-ene (11.2 g, 0.10 mol) in dry dichloromethane (200 mL) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Bubble a stream of ozone through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.
- Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove excess ozone.
- Slowly add dimethyl sulfide (9.3 g, 0.15 mol) to the cold solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for at least 2 hours.

- Wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
- The crude isobutyraldehyde can be purified by fractional distillation.

Expected Yield: High (typically >90%)



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Caption: Ozonolysis of **(Z)-2,5-Dimethylhex-3-ene**.

Epoxidation of 2,5-Dimethylhex-3-ene

Epoxidation of **2,5-dimethylhex-3-ene** with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide, 2,5-dimethyl-3,4-epoxyhexane. This epoxide is a valuable intermediate for the synthesis of diols and other functionalized molecules through ring-opening reactions.[2][3]

Experimental Protocol: Epoxidation of (Z)-2,5-Dimethylhex-3-ene

Materials:

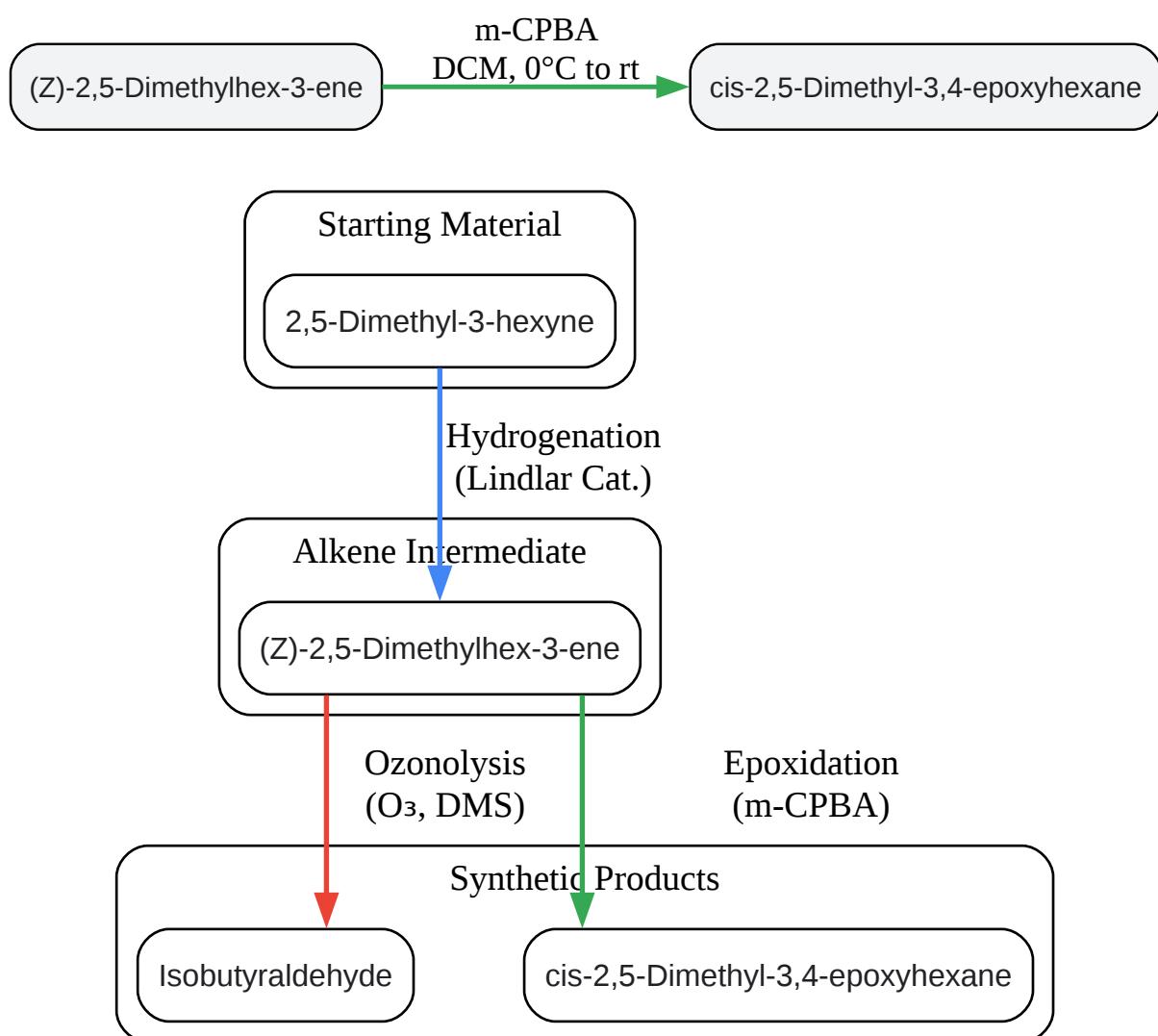
Reagent/Material	Molar Mass (g/mol)	Quantity	Moles
(Z)-2,5-Dimethylhex-3-ene	112.21	11.2 g	0.10
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)	172.57	24.7 g	0.11
Dichloromethane (DCM)	-	250 mL	-
Sodium bicarbonate (sat. aq. solution)	-	As needed	-
Sodium sulfite (10% aq. solution)	-	As needed	-

Procedure:

- Dissolve **(Z)-2,5-dimethylhex-3-ene** (11.2 g, 0.10 mol) in dichloromethane (250 mL) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (24.7 g, 0.11 mol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
- Monitor the reaction by TLC until the starting alkene is consumed.
- Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxy acid.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by washing with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
- The product can be purified by vacuum distillation or column chromatography.

Expected Yield: Good to high (typically 80-95%)



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